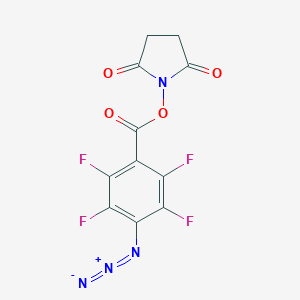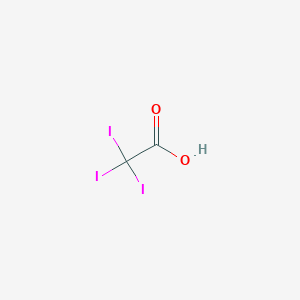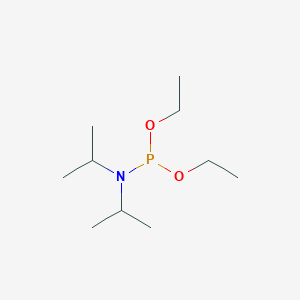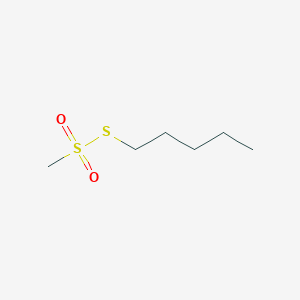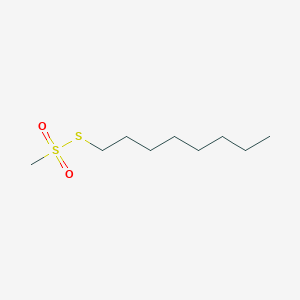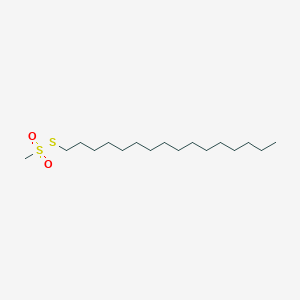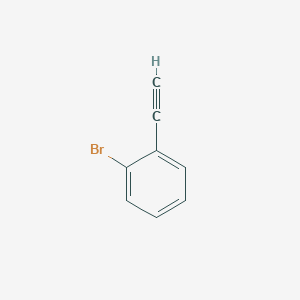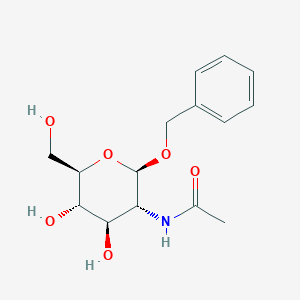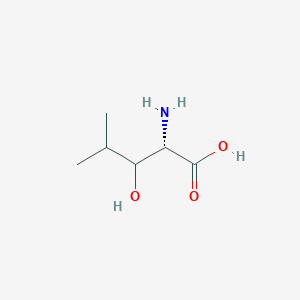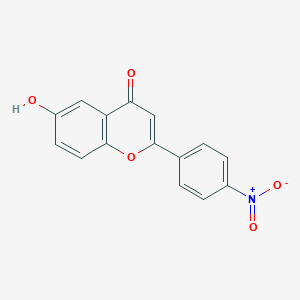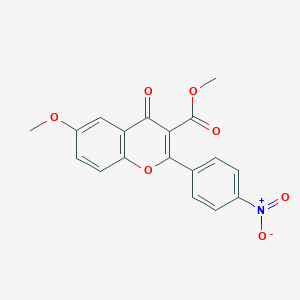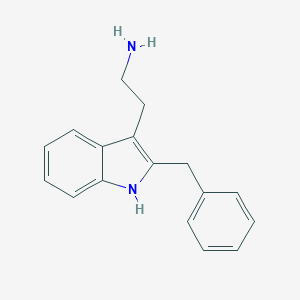
2-Benzyltryptamine
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzyltryptamine and its derivatives has been explored through various chemical reactions, highlighting the versatility and the complexity of approaches needed to obtain these compounds. For instance, optically active tetrahydro-beta-carbolines, related to 2-Benzyltryptamine, were synthesized using an asymmetric Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid, showcasing the enantioselective synthesis routes possible for such compounds (Nishant V. Sewgobind et al., 2008). Additionally, methods for introducing various benzyl groups at the C-2 position of tryptamine through a two-step process involving the synthesis and ring-opening of β-carbolines have been described, demonstrating a mild and efficient route to derivatives of 2-Benzyltryptamine (Fariza Hadjaz et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Benzyltryptamine and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies on related compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, providing insights into the noncovalent interactions stabilizing these molecules and aiding in the understanding of their structural properties (Muhammad Ashfaq et al., 2021).
Chemical Reactions and Properties
2-Benzyltryptamine undergoes various chemical reactions that highlight its reactivity and the potential for functional modification. For example, the Pictet-Spengler reaction is a key method for synthesizing tetrahydro-beta-carbolines, indicating the compound's role in forming complex heterocyclic structures. The versatility in reactions, such as the benzylic ring-opening of aziridines, further underscores the compound's chemical utility and the breadth of its potential applications (Kangnan Li et al., 2017).
Physical Properties Analysis
The physical properties of 2-Benzyltryptamine derivatives, such as solubility, melting points, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and the specific substituents present on the benzyl and tryptamine moieties. Understanding these properties requires detailed experimental studies and computational analyses to predict behavior under different conditions.
Chemical Properties Analysis
The chemical properties of 2-Benzyltryptamine, including its reactivity with different chemical agents and under various conditions, are central to its utility in synthetic chemistry. Its reactions with electrophiles, nucleophiles, and other reagents reveal the scope of its functionality and the potential for creating a wide array of derivative compounds with varying biological and physical properties.
Scientific Research Applications
Receptor Binding and Functional Activity
- 5-HT2 Receptor Binding and Activity : N-Benzyltryptamine derivatives, including 2-Benzyltryptamine, have been explored for their binding and functional activity at human 5-HT2 receptor subtypes. These compounds show varying degrees of selectivity and efficacy at different 5-HT2 receptor subtypes, with implications for potential psychedelic activity or therapeutic use in conditions like weight loss, erectile dysfunction, drug abuse, or schizophrenia (Toro-Sazo et al., 2019).
Synthesis and Chemical Characterization
- Synthesis of N-Benzyltryptamine Analogs : The synthesis of N-benzylated tryptamine derivatives, including 2-Benzyltryptamine, has been a subject of research. These synthesized compounds are valuable for pharmacological studies, especially in understanding their binding to serotonin receptors (Tirapegui et al., 2014).
Potential Therapeutic Applications
- Treatment of Neurodegenerative Disorders : A class of benzyl-substituted carbamylated tryptamine derivatives, potentially including 2-Benzyltryptamine, has been studied for their role in treating neurological disorders linked to cholinesterase activity. These compounds could be potential treatments for Alzheimer’s disease and Parkinson’s disease (Wu et al., 2022).
Neuropharmacological Research
- 5-HT2A Receptor Antagonism and Depression : Research on the role of 5-HT2A receptor antagonists, which could include 2-Benzyltryptamine analogs, has shown potential antidepressant-like effects in rodent behavioral assays. This suggests a possible application in treating depression (Pandey et al., 2010).
Analytical Characterization and Identification
- Analytical Studies on Tryptamines : Studies on the analytical characterization of N-benzyl-substituted tryptamines, including 2-Benzyltryptamine, help in understanding their chemical properties, which is crucial for their identification and potential regulation (Brandt et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for 2-Benzyltryptamine are not detailed in the search results, the field of controlled drug delivery is a promising area of research . The use of substances like 2-Benzyltryptamine in the development of new drug delivery systems could be a potential future direction .
properties
IUPAC Name |
2-(2-benzyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOQIOPOYZGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355860 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzyltryptamine | |
CAS RN |
22294-23-1 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



